molecular formula C24H26N6O2 B12119212 2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12119212
M. Wt: 430.5 g/mol
InChI Key: PJBVAQWHAMQBKL-UHFFFAOYSA-N
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Description

2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino group, the 3-methylphenyl group, and the morpholin-4-yl ethyl group. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives with different substituents. Examples include:

  • 2-amino-1-(3-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 2-amino-1-(3-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

The uniqueness of 2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

IUPAC Name

2-amino-1-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C24H26N6O2/c1-16-5-4-6-17(15-16)30-22(25)20(24(31)26-9-10-29-11-13-32-14-12-29)21-23(30)28-19-8-3-2-7-18(19)27-21/h2-8,15H,9-14,25H2,1H3,(H,26,31)

InChI Key

PJBVAQWHAMQBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCN5CCOCC5)N

Origin of Product

United States

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